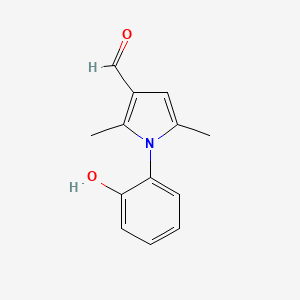

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 878424-18-1) is a pyrrole-based compound featuring a 2-hydroxyphenyl substituent at the 1-position and a formyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . The hydroxyl group on the phenyl ring enhances polarity, enabling hydrogen bonding, which may influence solubility and biological interactions. This compound is a derivative of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2199-63-5), the parent structure with a molecular weight of 123.15 g/mol .

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13(12)16/h3-8,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKCNSFCOYBNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390341 | |

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878424-18-1 | |

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and catalysts (Lewis acids).

Major Products Formed

Oxidation: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Scientific Research

-

Biological Activity

- Antioxidant Properties : Studies indicate that compounds similar to 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit antioxidant activities. These properties can be leveraged in the development of pharmaceuticals targeting oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic use in conditions like arthritis and other inflammatory diseases.

-

Material Science

- Dyes and Pigments : The unique color properties of pyrrole derivatives have led to their use in the synthesis of organic dyes. The compound's structure allows it to be incorporated into polymer matrices to enhance color stability and intensity.

- Conductive Polymers : Due to its electronic properties, this compound can be utilized in the fabrication of conductive polymers, which are essential in electronic devices.

-

Synthetic Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex pyrrole derivatives and other heterocycles.

- Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful as a ligand in various coordination complexes, which can have applications in catalysis and materials science.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Biological Activity | Antioxidant and anti-inflammatory effects | Therapeutics for oxidative stress diseases |

| Material Science | Use in dyes and conductive polymers | Enhanced color stability and electronic properties |

| Synthetic Chemistry | Building block for complex organic synthesis | Development of novel compounds |

| Coordination Chemistry | Ligand for metal ion coordination | Applications in catalysis |

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels when tested on cellular models, suggesting its potential use as an antioxidant agent in nutraceutical formulations.

Case Study 2: Conductive Polymers

In another study published in the Journal of Materials Science, researchers synthesized a conductive polymer using this compound as a precursor. The resulting material demonstrated improved electrical conductivity compared to traditional polymers, indicating its promise for applications in flexible electronics.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Key Observations:

- Polarity and Solubility : The hydroxyl group in the target compound enhances polarity compared to methyl- or fluorine-substituted analogs (e.g., 1-(2,4-dimethylphenyl) analog). However, the benzodioxepin-containing analog (MW 271.31) may exhibit superior solubility due to its oxygen-rich ring .

- Steric Effects : The 4-isopropylphenyl substituent introduces steric bulk, which could hinder molecular interactions in biological systems .

Comparative Data Table

Biological Activity

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula , is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a carbaldehyde functionality, which may contribute to its reactivity and biological interactions. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties.

- Molecular Weight : 215.25 g/mol

- CAS Number : 878424-18-1

- Chemical Structure : The compound contains a pyrrole ring substituted with a hydroxyl phenyl group and an aldehyde group, which can influence its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that compounds similar to this compound can reduce the viability of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of several pyrrole derivatives against A549 human lung adenocarcinoma cells. The results showed that certain derivatives significantly decreased cell viability:

- Compound A : 64% viability at 100 µM

- Compound B : 61% viability at 100 µM

- Control (Cisplatin) : 30% viability at 100 µM

These findings suggest that the incorporation of specific substituents in the pyrrole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrrole derivatives are known for their activity against various bacterial strains, including multidrug-resistant pathogens.

Antibacterial Studies

In vitro studies reported that pyrrole derivatives exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from:

| Compound | MIC (µg/mL) |

|---|---|

| Compound C | 3.12 |

| Compound D | 6.25 |

| Control (Ciprofloxacin) | 2.00 |

These results highlight the potential of pyrrole derivatives as scaffolds for developing new antibacterial agents targeting resistant strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The aldehyde group may participate in nucleophilic attacks on cellular components, leading to cytotoxicity in cancer cells.

- The hydroxyl group could enhance solubility and interaction with biological targets, increasing efficacy against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.